molecular formula C11H14O3 B1530824 4-[(2-Methoxyethoxy)methyl]benzaldehyde CAS No. 365224-44-8

4-[(2-Methoxyethoxy)methyl]benzaldehyde

Cat. No.: B1530824
CAS No.: 365224-44-8
M. Wt: 194.23 g/mol
InChI Key: VQNLRIQXBXDLLY-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methyl]benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxyethoxy methyl group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and 2-methoxyethanol.

  • Reaction Conditions: The reaction involves the formation of an ether linkage through nucleophilic substitution. The process requires a strong base, such as sodium hydride (NaH), and is conducted under anhydrous conditions to prevent hydrolysis.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in a controlled environment to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

  • Substitution: Strong nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

  • Oxidation: 4-[(2-Methoxyethoxy)methyl]benzoic acid.

  • Reduction: 4-[(2-Methoxyethoxy)methyl]benzyl alcohol.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methoxyethoxy)methyl]benzaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-[(2-Methoxyethoxy)methyl]benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-Methoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.

  • 4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the methoxyethoxy group.

  • 4-(2-Hydroxyethoxy)methylbenzaldehyde: Similar to the target compound but with a hydroxyethoxy group instead of methoxyethoxy.

Uniqueness: 4-[(2-Methoxyethoxy)methyl]benzaldehyde is unique due to its ether linkage, which imparts different chemical and physical properties compared to similar compounds. This ether linkage enhances its solubility in organic solvents and its stability under various reaction conditions.

Properties

IUPAC Name

4-(2-methoxyethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLRIQXBXDLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (2.4 g (60%), 60 mmol) was added to 4-hydroxybenzaldehyde (6.0 g, 50 mmol) in N, N-dimethylformamide (100 mL). The suspension was stirred for 1 hour and then treated with 2-methoxyethoxymethyl chloride (6.8 mL, 60 mmol), and allowed to stir an additional 16 hours. The reaction was then partitioned between water and ether:ethyl acetate (1:1). The organics were then washed with water (4×), dried (potassium carbonate), and concentrated. The crude materials were then purified by silica gel chromatography (hexanes:ethyl acetate) to afford the title compound (9.0 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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